molecular formula C6H12O3 B13509034 rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol

Katalognummer: B13509034
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: PWEKJQSIAQORIF-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol is a chemical compound with a unique structure that includes a dioxane ring and a methanol group

Vorbereitungsmethoden

The synthesis of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common synthetic route involves the reaction of a suitable precursor with a methylating agent under controlled conditions to form the dioxane ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or ethers.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol can be compared with similar compounds such as:

    rac-[(2R,5S)-5-phenyloxolan-2-yl]methanol: This compound has a similar structure but with a phenyl group instead of a methyl group.

    rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol:

    rac-2-[(2R,5S)-5-Methyl-1,4-dioxan-2-yl]ethan-1-amine: This compound has an ethanamine group, which affects its reactivity and uses.

These comparisons highlight the unique features of this compound, such as its specific functional groups and stereochemistry, which contribute to its distinct chemical behavior and applications.

Eigenschaften

Molekularformel

C6H12O3

Molekulargewicht

132.16 g/mol

IUPAC-Name

[(2S,5R)-5-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-9-6(2-7)4-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI-Schlüssel

PWEKJQSIAQORIF-RITPCOANSA-N

Isomerische SMILES

C[C@@H]1CO[C@H](CO1)CO

Kanonische SMILES

CC1COC(CO1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.